"2-Fluoro-3,5-dimethylpyridine" CAS number 111887-71-9
"2-Fluoro-3,5-dimethylpyridine" CAS number 111887-71-9
Executive Summary
2-Fluoro-3,5-dimethylpyridine (CAS 111887-71-9) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical development.[1] Unlike the commoditized 2-fluoropyridine, this scaffold offers a unique "steric-electronic" profile.[1] The 3,5-dimethyl substitution pattern provides significant lipophilicity (LogP modulation) and, crucially, blocks the metabolically vulnerable C3 and C5 positions of the pyridine ring.[1]
This guide serves as a technical blueprint for researchers utilizing this intermediate. It moves beyond basic data to address the process chemistry challenges (specifically the steric hindrance at the C2 position) and the strategic application of this moiety in structure-activity relationship (SAR) campaigns.
Part 1: Physicochemical Profile & Structural Analysis[2]
The utility of CAS 111887-71-9 lies in the interplay between the electron-withdrawing fluorine and the electron-donating methyl groups.
Data Summary Table
| Property | Value / Description | Technical Note |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 MW).[1] |
| Physical State | Colorless to pale yellow liquid | Estimate based on analogs:[1] bp ~160–165°C. |
| Predicted LogP | ~1.9 – 2.1 | Higher lipophilicity than 2-fluoropyridine (LogP ~0.5).[1] |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The 2-F atom significantly lowers basicity (pyridine pKa ~5.2).[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; protect from light to prevent defluorination over time. |
Structural Insight: The "Orthogonal" Steric Effect
The 3-methyl group is ortho to the fluorine atom. In Nucleophilic Aromatic Substitution (SNAr) reactions, this methyl group exerts steric pressure that destabilizes the transition state for incoming nucleophiles.[1]
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Consequence: Standard conditions for displacing fluorine in 2-fluoropyridine (e.g., amine, mild heat) often fail with this scaffold.[1]
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Solution: Protocols must utilize higher temperatures, polar aprotic solvents (DMSO, NMP), or catalysis to overcome the activation energy barrier.[1]
Part 2: Synthesis Strategies & Process Chemistry
Two primary routes exist for synthesizing CAS 111887-71-9. The choice depends on scale and available equipment.
Synthesis Workflow Visualization
Figure 1: Comparison of synthetic routes. The Halex reaction (Red arrow) is preferred for safety and scalability, while the Diazotization route is common for rapid lab-scale synthesis.[1]
Detailed Protocol: The Halex Reaction (Process Preferred)
Objective: Conversion of 2-chloro-3,5-dimethylpyridine to 2-fluoro-3,5-dimethylpyridine via Halogen Exchange.[1]
Rationale: The 2-amino route (Balz-Schiemann) involves unstable diazonium salts, posing explosion risks at scale.[1] The Halex route uses stable precursors but requires vigorous conditions due to the electron-rich nature of the dimethyl-pyridine ring (which deactivates the ring toward nucleophilic fluoride attack).[1]
Reagents:
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Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 equiv)[1]
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Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)[1]
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Catalyst: Tetraphenylphosphonium bromide (Ph₄PBr) or 18-Crown-6 (0.05 equiv)[1]
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Solvent: Sulfolane (anhydrous)[1]
Step-by-Step Methodology:
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Drying (Critical): The reaction is strictly water-intolerant. KF must be spray-dried or dried under vacuum at 150°C for 4 hours before use. Water solvates fluoride, killing its nucleophilicity.
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Setup: In a pressure-rated vessel (autoclave or heavy-walled sealed tube), charge the solvent, dried KF, and catalyst. Stir at 100°C for 30 minutes to dissolve/disperse the catalyst.
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Addition: Add 2-chloro-3,5-dimethylpyridine.
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Reaction: Seal the vessel and heat to 190–210°C for 12–18 hours.
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Note: The high temperature is required because the methyl groups donate electron density, making the C-Cl bond stronger and the ring less electrophilic.
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-
Workup: Cool to room temperature. Dilute with diethyl ether or MTBE. Filter off the inorganic salts (KCl/KF).
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Purification: The product is likely a liquid. Distillation under reduced pressure is the preferred purification method to separate the product from the high-boiling sulfolane.
Part 3: Reactivity & Functionalization[1]
The 2-fluoro-3,5-dimethylpyridine scaffold offers two distinct "handles" for chemical modification: the fluorine atom (SNAr) and the methyl groups (Lateral Lithiation).[1]
Reactivity Pathways Diagram
Figure 2: Divergent reactivity profile.[1] The fluorine enables nucleophilic substitution, while the methyl groups allow for carbon-chain extension via lithiation.[1]
Nucleophilic Aromatic Substitution (SNAr)
Challenge: The 3-methyl group sterically hinders the approach of nucleophiles to the C2 position. Expert Tip: Use "hard" nucleophiles (alkoxides) or smaller amines.[1] For bulky amines (e.g., anilines), Buchwald-Hartwig cross-coupling (Pd-catalyzed) is often more efficient than traditional SNAr for this specific sterically hindered scaffold.[1]
Lateral Lithiation
The acidity of the methyl protons is enhanced by the electron-withdrawing pyridine nitrogen. However, the 2-fluoro group is a Directing Metalation Group (DMG).[1]
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Reaction Vector: Treatment with LDA at -78°C typically results in deprotonation of the 3-methyl group (lateral lithiation) rather than ring lithiation, due to the inductive effect of the adjacent fluorine and nitrogen.[1]
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Application: This allows for the introduction of electrophiles (aldehydes, alkyl halides) specifically at the 3-methyl position, creating fused ring systems.[1]
Part 4: Medicinal Chemistry Applications[3][4][5][6]
Metabolic Stability & Bioisosterism
In drug design, 2-fluoro-3,5-dimethylpyridine is often used to replace a phenyl or unsubstituted pyridine ring to improve DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]
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Metabolic Blocking: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions. In a standard pyridine, C3 and C5 are vulnerable. By placing methyl groups at C3 and C5, these "soft spots" are physically blocked.
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pKa Modulation: The 2-fluoro substituent lowers the basicity of the pyridine nitrogen (approx. pKa 2.5–3.0 vs 6.0 for 3,5-lutidine).[1] This reduces the likelihood of the molecule being protonated at physiological pH, potentially improving membrane permeability (passive transport) and reducing hERG channel liability (which often correlates with basic amines).[1]
Key Therapeutic Areas:
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Proton Pump Inhibitors (PPIs): Analogs of Lansoprazole where the pyridine ring requires specific electronic tuning.
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Kinase Inhibitors: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding hinge region. The 2-F group can interact with backbone residues or modulate the electronics of the acceptor nitrogen.
Part 5: Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Flammable Liquid | H226: Flammable liquid and vapor. | Ground/bond container and receiving equipment.[2] |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink or smoke when using.[2][3] |
| Skin/Eye Irritant | H315/H319: Causes skin/eye irritation.[2][3][4] | Wear nitrile gloves and safety goggles. |
Specific Handling Note: Fluorinated pyridines can hydrolyze slowly in the presence of strong acids and moisture to release HF (Hydrofluoric Acid) traces. Always open older bottles in a fume hood and test pH if unsure.
References
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Synthesis of Fluoropyridines via Halex: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, vol. 81, no.[1] 4, 1959, pp. 94–101.[1]
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Balz-Schiemann Mechanism & Protocols: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines."[1] The Journal of Organic Chemistry, vol. 42, no.[1] 14, 1977.
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Medicinal Chemistry of Pyridines: Joule, J. A., and Mills, K. "Heterocyclic Chemistry." 5th Edition, Wiley, 2010.[1] (General Reference for Pyridine Reactivity).
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SNAr Reactivity in Fluoropyridines: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966.
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Safety Data Sheet (Analogous): Fisher Scientific. "Safety Data Sheet: 2-Fluoro-3-methylpyridine." (Used for toxicity extrapolation).[1] [1]
